1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
Description
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- (CAS 5428-89-7) is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a chlorine substituent at position 7 and an amine group at position 3. Its molecular formula is C₅H₄ClN₅, and it exists as a solid under ambient conditions . Key physical properties include a melting point of ~154.35°C and a predicted density of ~1.9 g/cm³ . The compound is synthesized via nucleophilic substitution and cyclization reactions, as demonstrated in studies targeting adenosine receptor ligands .
Properties
IUPAC Name |
7-chloro-2H-triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN6/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGSGWNKPENEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335107 | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135074-15-5, 88780-84-1 | |
| Record name | 7-Chloro-2H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135074-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination Using POCl₃
In Goffin et al. , 7-hydroxytriazolo[4,5-d]pyrimidine intermediates were converted to their chloro analogs by refluxing with POCl₃ in the presence of 2,6-lutidine. This method achieved chlorination at the 7-position with yields exceeding 75%. Similarly, PMC5513444 reports that treatment of 7-hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine with POCl₃ at 80°C for 2 hours provided the 7-chloro derivative in 82% yield.
Solvent and Catalyst Optimization
The patent US6525060B1 highlights the use of dichloromethane or 1,4-dioxane as inert solvents and N,N-diisopropylethylamine as a non-nucleophilic base to facilitate chlorination. These conditions minimize side reactions, such as hydrolysis or over-chlorination, and improve regioselectivity.
Stepwise Synthesis of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-
The following stepwise protocol synthesizes the target compound with high purity and yield:
Synthesis of 4,6-Dichloropyrimidin-5-amine
Cyclocondensation to Form Triazolo[4,5-d]pyrimidine
Functionalization at the 5-Position
-
Amination : The 5-chloro group is replaced with an amine via nucleophilic aromatic substitution using aqueous ammonia or alkylamines under high-temperature conditions.
-
Purification : Column chromatography on silica gel with ethyl acetate as the eluent achieves >95% purity.
Structural Confirmation and Analytical Data
NMR Spectroscopy
The target compound exhibits distinct ¹H NMR signals:
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 228.0321 (calculated for C₆H₅ClN₆: 228.0325).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazolopyrimidine core can undergo further cyclization with other functional groups to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biological Research: It has been studied for its role as a reversible inhibitor of myeloperoxidase, an enzyme implicated in various inflammatory diseases.
Pharmaceutical Development: The compound’s unique structure and reactivity make it a valuable scaffold for the development of new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle and induces apoptosis in cancer cells . As a myeloperoxidase inhibitor, the compound interacts with the enzyme’s active site, blocking its catalytic activity and reducing the production of reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
Methyl-Substituted Isomers
describes three N-methyl positional isomers (3a, 3b, 3c) of 5-phenyl-7-chloro-1,2,3-triazolo[4,5-d]pyrimidine. These isomers differ in the methyl group's position (1-, 2-, or 3-methyl), leading to distinct biological activities:
- 3a (1-methyl): Exhibited moderate binding to adenosine A₁ receptors.
- 3b (2-methyl) : Showed enhanced selectivity for A₂A receptors.
- 3c (3-methyl) : Demonstrated reduced receptor affinity compared to 3a and 3b .
| Compound | Substituent Position | Receptor Affinity (A₁/A₂A) | Reference |
|---|---|---|---|
| 3a | 1-methyl | Moderate (A₁) | |
| 3b | 2-methyl | High (A₂A) | |
| 3c | 3-methyl | Low |
Benzyl-Substituted Analog
The 3-benzyl derivative (compound 7 in ) replaces the methyl group with a benzyl moiety. This modification increases steric bulk, reducing solubility but enhancing lipophilicity, which may improve blood-brain barrier penetration in neurological targets .
Triazolo Ring Fusion Variations
Triazolo[2,3-c]pyrimidine Derivatives
reports 8-substituted 7-phenyl-1,2,4-triazolo[2,3-c]pyrimidin-5-amines. The altered ring fusion ([2,3-c] vs. [4,5-d]) results in distinct physicochemical properties:
- Melting Point : 183–185°C (vs. 154°C for the target compound).
- Biological Activity: These derivatives were evaluated as diuretics, unlike the adenosine-targeted 7-chloro compound .
Triazolo[1,5-a]pyrimidine Analog
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine () features a methyl group at position 5 and a [1,5-a] triazolo ring fusion. Key differences include:
Functional Group Modifications
Benzyloxy-Substituted Derivative
7-(Benzyloxy)-1H-triazolo[4,5-d]pyrimidin-5-amine () replaces chlorine with a benzyloxy group.
Trifluoromethyl Derivative
A trifluoromethyl-substituted analog (C₁₈H₁₈ClF₄N₇O, ) demonstrates how electron-withdrawing groups enhance metabolic stability. Its IC₅₀ for kinase inhibition is 10 nM, suggesting superior target engagement compared to the 7-chloro compound .
Biological Activity
1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro- is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth overview of the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C4H4ClN6
Molecular Weight: 172.57 g/mol
CAS Number: 91314-05-5
The compound features a triazolo-pyrimidine core structure, which is known to exhibit various pharmacological activities. The presence of chlorine at the 7-position enhances its biological activity by influencing its interaction with biological targets.
The biological activity of 1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes:
- Inhibition of Lysine-Specific Demethylase 1 (LSD1): Research has shown that derivatives of this compound can inhibit LSD1, an enzyme implicated in cancer progression. For instance, one study identified a derivative with an IC50 value of , indicating potent inhibition of LSD1 activity .
- Antiplatelet Activity: Analogues related to ticagrelor have demonstrated significant antiplatelet effects. In vitro studies reported fold-inhibition values against ADP-induced platelet aggregation comparable to ticagrelor itself .
- Antibacterial Activity: Some derivatives have shown antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), although the activity varies significantly among different analogues. For example, certain compounds exhibited minimal inhibitory concentrations (MIC) greater than against MRSA .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of 1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine involves multiple steps that include cyclization reactions and substitution at various positions on the triazole and pyrimidine rings. The structural modifications at the 7-position have been crucial for enhancing both antiplatelet and antibacterial activities.
Table 1: Structure-Activity Relationships
| Compound | Substituent at R2 | Antiplatelet Activity (Fold-inhibition) | Antibacterial Activity (MIC in mM) |
|---|---|---|---|
| 7a | -Cl | 1.00 ± 0.04 | >200 |
| 7b | -CH(CH2)CH-C6H3F2 | 1.10 ± 0.12 | >200 |
| 7c | -C5H6(OH)3 | Significant inhibition | Not tested |
This table summarizes some findings regarding the impact of different substituents on the biological activity of the compounds.
Case Studies
Several studies have investigated the biological properties of this compound:
- Cancer Inhibition: A study explored derivatives as potential LSD1 inhibitors and noted that specific modifications could enhance their efficacy against cancer cell lines such as MGC-803 .
- Antimicrobial Efficacy: Another research highlighted the antibacterial activity linked to structural analogues derived from ticagrelor; however, it was noted that slight structural changes could lead to a significant loss in antibacterial effectiveness while maintaining antiplatelet properties .
Q & A
Basic: What are the standard synthetic routes for 7-chloro-1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, and how are intermediates characterized?
Answer:
The compound is typically synthesized via cyclization of hydrazide intermediates. For example, N’-(2-amino-6-chloropyrimidin-4-yl)-benzohydrazide is refluxed with bis(trimethylsilyl)acetamide (BSA) under argon for 12 hours, followed by purification via flash chromatography . Key intermediates are characterized using NMR spectroscopy (¹H and ¹³C) and IR spectroscopy to confirm functional groups (e.g., amine and triazole moieties) .
Basic: How are the physicochemical properties (e.g., melting point, stability) of this compound determined experimentally?
Answer:
Predicted properties (e.g., melting point: 154.35°C, density: ~1.9 g/cm³) are derived from computational models, but experimental validation is critical. For instance:
- Melting point : Differential Scanning Calorimetry (DSC).
- Stability : Assessed via thermal gravimetric analysis (TGA) and storage at room temperature with monitoring by HPLC .
| Property | Predicted Value | Experimental Method |
|---|---|---|
| Melting Point | 154.35°C | DSC |
| Density | ~1.9 g/cm³ | Pycnometry |
| Refractive Index | n20D 1.86 | Abbe Refractometer |
Advanced: How can researchers address contradictory reactivity data for the chloro substituent in related triazolopyrimidine systems?
Answer:
Contradictions (e.g., chloro group stability vs. reactivity) arise from electronic and steric effects. For example:
- Stability : Treatment of ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate with NaOMe in refluxing PrOH showed no displacement of chlorine, attributed to electron-withdrawing groups stabilizing the C-Cl bond .
- Reactivity : Hydrazinolysis under acidic conditions displaces chlorine, suggesting protonation enhances electrophilicity .
Resolution : Use computational tools (DFT) to model electronic environments and validate with kinetic studies.
Advanced: What strategies optimize the synthesis yield of 7-chloro-triazolopyrimidine derivatives?
Answer:
Key optimizations include:
- Catalyst selection : BSA enhances cyclization efficiency by acting as a dehydrating agent .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Additives : Use of deep eutectic solvents (e.g., choline chloride-urea) reduces side reactions .
Example : A 2020 study achieved 86% yield using BSA under argon with flash chromatography purification .
Advanced: How can researchers design biological activity studies for this compound and its analogs?
Answer:
- Target selection : Prioritize kinases (e.g., CK1δ) or viral polymerases based on structural analogs .
- Derivatization : Introduce substituents at the 5-amino or 7-chloro positions to modulate bioactivity. For example, cyclopentyl derivatives showed antiviral activity in in vitro assays .
- Assays : Use enzyme inhibition (IC₅₀) and cell-based viability tests (e.g., MTT assay) .
Advanced: What mechanistic insights explain the regioselectivity of triazole ring formation during synthesis?
Answer:
Regioselectivity is governed by:
- Electronic factors : Electron-rich pyrimidine nitrogen atoms direct cyclization.
- Thermodynamic control : The 1,2,3-triazolo[4,5-d]pyrimidine isomer is favored due to aromatic stabilization .
Validation : Isotopic labeling (¹⁵N NMR) and X-ray crystallography of intermediates .
Advanced: How are computational methods applied to predict the reactivity of 7-chloro-triazolopyrimidine derivatives?
Answer:
- DFT calculations : Model transition states for substitution reactions (e.g., SNAr at C7).
- Molecular docking : Predict binding affinities to biological targets (e.g., protein kinases) .
- pKa prediction : Use Bordwell’s method to estimate amine basicity and chloro group electrophilicity .
Advanced: What are the challenges in synthesizing 5,7-diamino analogs from 7-chloro precursors?
Answer:
Challenges include:
- Competing reactions : Over-reduction or decomposition under harsh conditions.
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield amines during chlorination .
Solution : Stepwise functionalization with azide displacement followed by Staudinger reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
